9-Julolidinecarboxaldehyde

Physical Organic Chemistry Fluorophore Design Linear Free Energy Relationships

9-Julolidinecarboxaldehyde (CAS 33985-71-6) offers superior electron-donating capacity (Hammett σ⁺=1.7), outperforming parent julolidine for D-π-A fluorophores. Its 9-formyl group enables Knoevenagel/Schiff-base derivatization. Designed for Cu²⁺ sensing (LOD 0.1 ppm). Available at ≥98% GC purity for reproducible fluorescence assays. R&D use only.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
CAS No. 33985-71-6
Cat. No. B1329721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Julolidinecarboxaldehyde
CAS33985-71-6
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESC1CC2=CC(=CC3=C2N(C1)CCC3)C=O
InChIInChI=1S/C13H15NO/c15-9-10-7-11-3-1-5-14-6-2-4-12(8-10)13(11)14/h7-9H,1-6H2
InChIKeyXIIVBURSIWWDEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Julolidinecarboxaldehyde (CAS 33985-71-6) Procurement Guide: Core Properties and Supply Specifications


9-Julolidinecarboxaldehyde (CAS 33985-71-6) is a heterocyclic aromatic aldehyde within the julolidine family, distinguished by a rigidified benzoquinolizine scaffold bearing a formyl group at the 9-position [1]. This structural framework confers strong electron-releasing character (Hammett σ⁺ = 1.7 for the 9-julolidinyl moiety) [2] and a defined fluorescence emission maximum at 420 nm [3]. Commercially available grades typically exceed 98.0% purity by GC [4], with a reported melting point of 83 °C [5]. The compound is exclusively designated for research and development purposes [1].

Why Generic Substitution of 9-Julolidinecarboxaldehyde (CAS 33985-71-6) Fails in Fluorescent Sensor and Materials Chemistry


In-class compounds bearing the julolidine core or related aldehyde-functionalized heterocycles cannot be freely interchanged due to quantifiable differences in electronic character and reactive site availability. The 9-julolidinecarboxaldehyde scaffold possesses a significantly stronger electron-donating capacity (Hammett σ⁺ = 1.7) compared to the parent julolidine (C12H15N, lacking the 9-formyl group) [1], which directly influences the push-pull character of derived fluorophores. Furthermore, the 8-hydroxy analog (8-hydroxyjulolidine-9-carboxaldehyde, CAS 63149-33-7) introduces an additional hydroxyl auxochrome that enables ESIPT-based sensing and metal chelation absent in the non-hydroxylated target compound . This alters both the emission mechanism and the selectivity profile, making substitution without re-optimization invalid. The absence of the 9-formyl group in unsubstituted julolidine eliminates the reactive aldehyde handle essential for Knoevenagel and Schiff-base derivatization .

Quantitative Differentiation of 9-Julolidinecarboxaldehyde (33985-71-6) vs. Closest Analogs: A Data-Driven Evidence Guide


Enhanced Electron-Donating Capacity: Hammett σ⁺ of 1.7 vs. Parent Julolidine

The 9-julolidinecarboxaldehyde core exhibits a Hammett σ⁺ substituent constant of 1.7 for the 9-julolidinyl moiety, signifying a markedly strong electron-releasing group compared to unsubstituted julolidine [1]. This quantitative electronic parameter directly correlates with enhanced push-pull character in derived fluorophores and can be leveraged to predict bathochromic shifts in absorption/emission maxima [1].

Physical Organic Chemistry Fluorophore Design Linear Free Energy Relationships

Cu²⁺ Chemosensor Detection Limit: 0.1 ppm via Hydrolysis-Mediated Turn-On

When incorporated into a picolinohydrazide-derived acylhydrazone probe, the julolidine-9-carboxaldehyde fluorophore enables a Cu²⁺-promoted hydrolysis reaction that generates a strong fluorescence turn-on signal at 420 nm [1]. The probe achieves a detection limit of 0.1 ppm (equivalent to 0.1 mg/L) for Cu²⁺, with extraordinary selectivity over other metal ions [1][2].

Fluorescent Chemosensors Analytical Chemistry Environmental Monitoring

High-Yield Synthesis via Vilsmeier-Haack Formylation: 96% Yield from Julolidine

9-Julolidinecarboxaldehyde is synthesized via Vilsmeier-Haack formylation of julolidine using phosphorus oxychloride in DMF, achieving a 96% isolated yield (21.2 g from 19 g julolidine) after recrystallization from ethanol/water . The product is obtained as light yellow needles with a melting point of 81–82 °C .

Organic Synthesis Process Chemistry Aldehyde Functionalization

Commercial Purity Benchmark: ≥98.0% by GC vs. Competitor Grades

Commercially available 9-julolidinecarboxaldehyde from major suppliers (e.g., TCI, Chem-Impex) is routinely offered at ≥98.0% purity by GC analysis [1]. This purity grade is suitable for most research applications without additional purification.

Analytical Chemistry Quality Control Reagent Specification

Optimal Application Scenarios for 9-Julolidinecarboxaldehyde (33985-71-6) Based on Quantified Differentiation


Design of Turn-On Fluorescent Chemosensors for Cu²⁺ Detection in Water

The julolidine-9-carboxaldehyde core, when incorporated into acylhydrazone-based probes, enables a Cu²⁺-promoted hydrolysis mechanism that generates a strong fluorescence turn-on signal at 420 nm with a detection limit of 0.1 ppm [1][2]. This scenario is directly supported by the 0.1 ppm detection limit evidence and is ideal for monitoring Cu²⁺ in drinking water (WHO guideline: 2 ppm) or environmental samples [1].

Synthesis of Push-Pull Chromophores Requiring Strong Electron Donors

The quantified Hammett σ⁺ constant of 1.7 for the 9-julolidinyl moiety identifies 9-julolidinecarboxaldehyde as a superior electron-donating building block compared to the parent julolidine [1]. This makes it the preferred choice for constructing donor-π-acceptor (D-π-A) fluorophores and NLO chromophores where enhanced intramolecular charge transfer is required [1].

Scalable Synthesis of Julolidine-Derived Intermediates via Vilsmeier-Haack Route

The 96% isolated yield achieved via Vilsmeier-Haack formylation of julolidine provides a robust, high-efficiency synthetic pathway for producing multi-gram quantities of 9-julolidinecarboxaldehyde [1]. This scenario is supported by the patent-derived yield data and is relevant for laboratories requiring in-house preparation of the aldehyde building block for further derivatization [1].

Reagent-Grade Fluorescent Labeling in Analytical Chemistry

Commercial availability at ≥98.0% GC purity [1][2] ensures consistent performance in quantitative analytical methods, including fluorescence-based detection of biomolecules and use as a reference standard in HPLC/fluorescence assays. The high purity minimizes interference from impurities that could otherwise quench fluorescence or produce background signals.

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